
(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can undergo oxidation to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, sodium alkoxide, sodium thiolate.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Phenyl derivatives.
Substitution: Hydroxy, alkoxy, or thio derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropan-1-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine?
The synthesis typically involves multi-step organic reactions, including:
- Cyclopropanation : Reaction of a bromophenyl-substituted alkene (e.g., 2-bromostyrene) with a diazo compound (e.g., ethyl diazoacetate) under transition metal catalysis (e.g., Cu or Rh) to form the cyclopropane ring .
- Amination : Introduction of the amine group via reductive amination or substitution reactions. For example, reduction of a nitrile intermediate or displacement of a leaving group (e.g., bromide) with ammonia under basic conditions .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., chiral Pd complexes) ensure the (1R,2S) configuration .
Q. How is the stereochemistry of this compound confirmed?
Key methods include:
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) to verify enantiopurity (>98% ee) .
- X-ray Crystallography : Definitive structural assignment by analyzing single crystals grown via slow evaporation in solvents like methanol/water .
- NMR Spectroscopy : Vicinal coupling constants (J values) between cyclopropane protons and NOE correlations confirm spatial arrangement .
Q. What spectroscopic techniques characterize this compound?
- NMR : 1H and 13C NMR identify substituents (e.g., bromophenyl protons at δ 7.2–7.8 ppm, cyclopropane protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 239.99 for C9H10BrN) .
- IR Spectroscopy : N-H stretching (~3300 cm−1) and C-Br vibrations (~600 cm−1) .
Advanced Research Questions
Q. How does the electron-withdrawing bromophenyl group influence reactivity and biological interactions?
The bromine atom exerts strong electron-withdrawing effects, which:
- Enhance Stability : Reduces ring-opening tendencies of the cyclopropane under acidic/basic conditions compared to fluorophenyl analogs .
- Modulate Lipophilicity : Increases logP (~2.8) compared to non-halogenated analogs, improving membrane permeability but potentially reducing solubility .
- Impact Receptor Binding : Bromine’s polarizability may strengthen π-π stacking or halogen bonding with biological targets (e.g., enzymes or GPCRs) .
Q. What computational strategies model its interactions with biological targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like serotonin transporters or cytochrome P450 enzymes .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds using AMBER or GROMACS .
Q. How is this compound analyzed as a pharmaceutical impurity?
As a potential impurity in bromophenyl-containing drugs:
- HPLC-MS/MS : Quantify trace levels (≤0.1%) using reverse-phase C18 columns and MRM transitions .
- Forced Degradation Studies : Expose the parent drug to heat, light, or pH extremes to assess if the compound forms via cyclopropane ring opening or deamination .
Q. What enantioselective synthesis strategies are effective for this compound?
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10BrN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1 |
InChI Key |
AMHNTDLMRMXDEC-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2Br |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2Br |
Origin of Product |
United States |
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